molecular formula C15H11F3N2O2 B4876460 N-(3-acetamidophenyl)-2,3,4-trifluorobenzamide

N-(3-acetamidophenyl)-2,3,4-trifluorobenzamide

Cat. No.: B4876460
M. Wt: 308.25 g/mol
InChI Key: WPBZYXHCOJWZLO-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2,3,4-trifluorobenzamide is a synthetic organic compound characterized by the presence of an acetamido group attached to a phenyl ring, which is further substituted with trifluorobenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2,3,4-trifluorobenzamide typically involves the reaction of 3-acetamidophenylboronic acid with 2,3,4-trifluorobenzoyl chloride under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2,3,4-trifluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetamidophenyl)-2,3,4-trifluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2,3,4-trifluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-acetamidophenylboronic acid
  • 2,3,4-trifluorobenzamide
  • N-(4-acetamidophenyl)-2,3,4-trifluorobenzamide

Uniqueness

N-(3-acetamidophenyl)-2,3,4-trifluorobenzamide is unique due to the specific positioning of the acetamido group and trifluorobenzamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2,3,4-trifluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c1-8(21)19-9-3-2-4-10(7-9)20-15(22)11-5-6-12(16)14(18)13(11)17/h2-7H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBZYXHCOJWZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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